![molecular formula C11H10ClN3OS2 B3035166 5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-38-4](/img/structure/B3035166.png)
5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide
Übersicht
Beschreibung
The compound “5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide” is a derivative of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide . It is a part of a class of compounds known for a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray diffraction analysis . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the final product.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests that the compound may have broader antiviral potential, making it an interesting candidate for further investigation.
Antifungal Properties
Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal properties . Investigating the efficacy of our compound against fungal pathogens could reveal its potential as an antifungal agent.
Herbicidal Applications
Certain sulfonamide derivatives have demonstrated herbicidal properties for potential agricultural use . Exploring the effects of our compound on plant growth and weed control could provide valuable insights.
Anticonvulsant Activity
Although not directly studied for this compound, other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Investigating its effects on neuronal activity and seizure control could be worthwhile.
Antibacterial Potential
While not specifically tested, related 1,3,4-thiadiazoles have shown antibacterial properties . Assessing our compound’s antibacterial activity against specific strains could be informative.
Tumor Cell Growth Inhibition
In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . Although not the same compound, exploring the effects of our compound on cancer cell lines could be relevant.
Wirkmechanismus
Target of Action
It has been found to interact with human glycolate oxidase (hgox), a peroxisomal flavoenzyme . This enzyme plays a crucial role in the metabolism of glyoxylate, a process that can be disrupted in certain genetic diseases .
Mode of Action
The compound binds to hGOX at the active site, interacting with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . The chlorophenyl substituent of the compound is surrounded by nonconserved hydrophobic residues . This interaction could potentially inhibit the enzymatic activity of hGOX, thereby affecting the metabolism of glyoxylate .
Biochemical Pathways
Given its interaction with hgox, it’s plausible that it affects the metabolism of glyoxylate . In normal conditions, hGOX oxidizes glycolate to glyoxylate. When this process is disrupted, glyoxylate can accumulate and be converted to oxalate, leading to the formation of insoluble calcium oxalate deposits, particularly in the kidneys .
Result of Action
Given its interaction with hgox, it could potentially affect the metabolism of glyoxylate, leading to changes in the formation of calcium oxalate deposits .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N,N-dimethylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-15(2)10(16)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLDIJPXISKSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



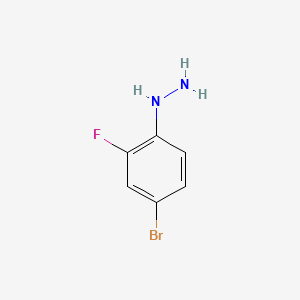
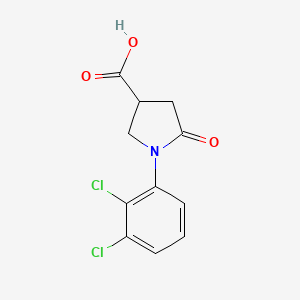
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)
![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)
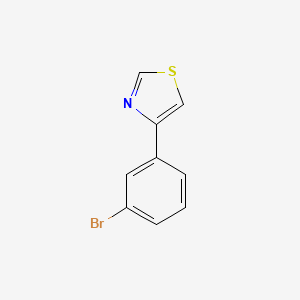
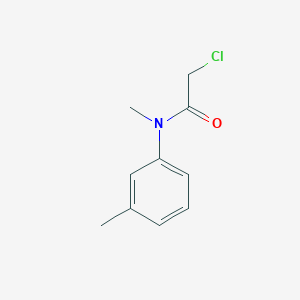
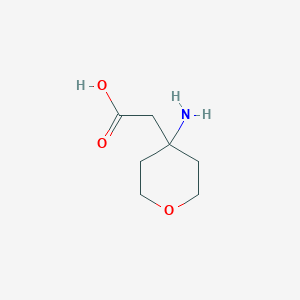
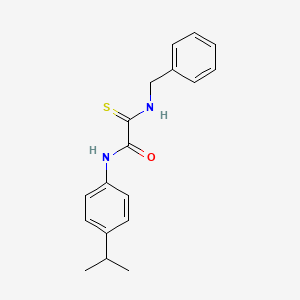
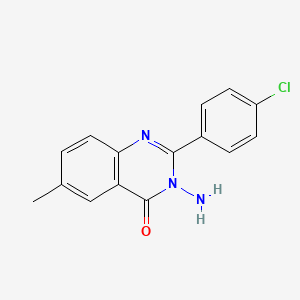
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3035102.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3035103.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3035104.png)
![5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-3-(2-pyridinylsulfanyl)-2-cyclohexen-1-one](/img/structure/B3035105.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine](/img/structure/B3035106.png)